molecular formula C5H12ClN3O2 B1378276 (4-Aminobutanoyl)urea hydrochloride CAS No. 1394041-87-2

(4-Aminobutanoyl)urea hydrochloride

Cat. No.: B1378276
CAS No.: 1394041-87-2
M. Wt: 181.62 g/mol
InChI Key: NZNSYMHXNAFKMZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminobutanoyl)urea hydrochloride typically involves the reaction of 4-aminobutanoic acid with urea in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Aminobutanoic acid+Urea+HCl(4-Aminobutanoyl)urea hydrochloride\text{4-Aminobutanoic acid} + \text{Urea} + \text{HCl} \rightarrow \text{this compound} 4-Aminobutanoic acid+Urea+HCl→(4-Aminobutanoyl)urea hydrochloride

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: (4-Aminobutanoyl)urea hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce various amine derivatives .

Scientific Research Applications

(4-Aminobutanoyl)urea hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Aminobutanoyl)urea hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

    (4-Aminobutanoyl)urea: The non-hydrochloride form of the compound.

    (4-Aminobutanoyl)thiourea: A similar compound with a sulfur atom replacing the oxygen in the urea group.

    (4-Aminobutanoyl)guanidine: A related compound with a guanidine group instead of the urea group.

Uniqueness: (4-Aminobutanoyl)urea hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

4-amino-N-carbamoylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O2.ClH/c6-3-1-2-4(9)8-5(7)10;/h1-3,6H2,(H3,7,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNSYMHXNAFKMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NC(=O)N)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394041-87-2
Record name Butanamide, 4-amino-N-(aminocarbonyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394041-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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